Dibenzo[a,g]coronene: A Technical Overview of its Properties and Biological Interactions
Dibenzo[a,g]coronene: A Technical Overview of its Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are of significant interest to researchers in materials science, chemistry, and toxicology. This technical guide provides a comprehensive overview of the available data on Dibenzo[a,g]coronene, including its chemical identity, molecular structure, and known physical properties. Due to the limited specific experimental data for this exact compound, this guide also incorporates detailed experimental protocols and spectroscopic data from closely related coronene derivatives to provide a representative understanding of its chemical behavior. Furthermore, this document explores the well-established biological pathway through which polycyclic aromatic hydrocarbons typically exert their effects, the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is highly relevant to the study of Dibenzo[a,g]coronene's potential biological activity.
Core Data and Molecular Structure
Dibenzo[a,g]coronene is a large, planar molecule consisting of a coronene core fused with two additional benzene rings. This extensive aromatic system is responsible for its characteristic chemical and physical properties.
Chemical Identifier and Molecular Structure:
| Parameter | Value |
| CAS Number | 190-66-9 |
| Molecular Formula | C₃₂H₁₆ |
| Molecular Weight | 400.47 g/mol |
| IUPAC Name | Dibenzo[a,g]coronene |
The molecular structure of Dibenzo[a,g]coronene is depicted below:
Physicochemical Properties
Quantitative data for the physicochemical properties of Dibenzo[a,g]coronene are limited. The following table summarizes the available information.
| Property | Value | Reference |
| Melting Point | 327-328 °C | [1] |
Experimental Protocols and Representative Data
Representative Synthesis of a Substituted Tribenzo[a,d,g]coronene
The synthesis of a substituted tribenzo[a,d,g]coronene derivative has been reported, providing a potential synthetic route for related compounds. The general scheme involves a multi-step process. A similar approach could likely be adapted for the synthesis of Dibenzo[a,g]coronene.
Below is a logical workflow for a potential synthesis, based on related literature.
Caption: A generalized workflow for the synthesis of coronene derivatives.
Spectroscopic Characterization
The following are representative experimental conditions for the spectroscopic characterization of coronene derivatives, which would be applicable to Dibenzo[a,g]coronene.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrumentation: A 400 MHz NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃).
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Internal Standard: Tetramethylsilane (TMS).
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Analysis: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure.
UV-Visible and Fluorescence Spectroscopy:
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Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
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Solvent: Dichloromethane (CH₂Cl₂).
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Procedure: Absorption and emission spectra would be recorded to determine the photophysical properties.
Biological Activity and Signaling Pathway
While specific studies on the biological activity of Dibenzo[a,g]coronene are scarce, as a polycyclic aromatic hydrocarbon, it is highly likely to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway . This pathway is a critical cellular mechanism for sensing and metabolizing foreign chemicals (xenobiotics).[2][3][4][5][6]
Activation of the AHR by PAHs can lead to the transcriptional activation of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of PAHs.[2][6] This metabolic process can generate reactive intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[1][6][7][8][9]
The diagram below illustrates the canonical AHR signaling pathway.
Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by PAHs.
Conclusion
Dibenzo[a,g]coronene represents a significant polycyclic aromatic hydrocarbon with potential applications and biological implications. While specific experimental data for this molecule is limited, this guide provides a foundational understanding based on its chemical identity and data from closely related compounds. The established role of the AHR signaling pathway in mediating the effects of PAHs offers a critical framework for future research into the biological activities and potential toxicological profile of Dibenzo[a,g]coronene. Further investigation is warranted to fully elucidate its synthesis, properties, and interactions with biological systems.
References
- 1. Carcinogenic Polycyclic Aromatic Hydrocarbons (2014) | Jessica R. Murray | 24 Citations [scispace.com]
- 2. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. environmental-six-ring-polycyclic-aromatic-hydrocarbons-are-potent-inducers-of-the-ahr-dependent-signaling-in-human-cells - Ask this paper | Bohrium [bohrium.com]
- 5. The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons (PAHs): How Do PAHs Induce Pathogenic Changes? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. academic.oup.com [academic.oup.com]
